molecular formula C18H24O2 B12338273 (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol CAS No. 631-81-2

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol

Cat. No.: B12338273
CAS No.: 631-81-2
M. Wt: 273.4 g/mol
InChI Key: VOXZDWNPVJITMN-CICDXGRQSA-N
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Description

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is a synthetic compound belonging to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is structurally related to estradiol, the primary female sex hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of hormone-related disorders.

    Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The molecular targets include various proteins and enzymes involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Estradiol: The primary female sex hormone, structurally similar but with different functional groups.

    Estrone: Another naturally occurring estrogen, with a ketone group at the C17 position.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethynyl group at the C17 position.

Uniqueness

(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

631-81-2

Molecular Formula

C18H24O2

Molecular Weight

273.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D

InChI Key

VOXZDWNPVJITMN-CICDXGRQSA-N

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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